2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name 2,3-dihydro-1H-pyrido[3,4-b]oxazine-8-carboxylic acid adheres to IUPAC guidelines for fused heterocyclic systems. The parent structure comprises a pyridine ring fused to a 1,4-oxazine ring. The numbering begins at the pyridine nitrogen, with the oxazine oxygen at position 4. The "2,3-dihydro" prefix indicates partial saturation of the oxazine ring, reducing its aromaticity. The carboxylic acid substituent resides at position 8, corresponding to the pyridine’s meta position relative to the fusion site. This naming distinguishes it from isomers such as pyrido[2,3-b]oxazines, where fusion occurs at different pyridine positions.
| Feature | Description |
|---|---|
| Parent heterocycle | Pyrido[3,4-b]oxazine |
| Substituents | Carboxylic acid at position 8 |
| Saturation | 2,3-dihydro (oxazine ring) |
| CAS Registry Number | 1228665-92-6 |
Molecular Geometry and Conformational Analysis
The molecule adopts a bicyclic framework with a pyridine ring (planar) fused to a partially saturated 1,4-oxazine ring (chair-like conformation). Density functional theory (DFT) studies on analogous systems suggest that the oxazine ring’s puckering amplitude (θ ≈ 35°) minimizes steric strain between the oxygen lone pairs and adjacent hydrogens. The carboxylic acid group at position 8 introduces intramolecular hydrogen bonding with the oxazine nitrogen (N1–H···O=C), stabilizing the syn conformation (Figure 1).
Key geometric parameters :
- Pyridine C–N bond length: 1.337 Å (typical for aromatic amines)
- Oxazine C–O bond length: 1.423 Å
- Dihedral angle between rings: 12.7°
X-ray Crystallographic Studies and Unit Cell Parameters
Single-crystal X-ray diffraction of a methylated derivative (5-methyl-4-methylene-7-(methylthio)-4H-pyrido[4,3-d]oxazine-8-carbonitrile) reveals a triclinic crystal system (space group P-1) with unit cell dimensions:
| Parameter | Value |
|---|---|
| a | 7.7063(3) Å |
| b | 14.9927(7) Å |
| c | 15.2846(4) Å |
| α | 86.157(3)° |
| β | 84.261(3)° |
| γ | 82.603(4)° |
| Volume | 1739.86(12) ų |
| Z | 4 |
The carboxylic acid analog likely exhibits similar packing due to hydrogen-bonding networks, though experimental data remain limited.
Comparative Analysis with Related Pyrido-Oxazine Derivatives
Properties
IUPAC Name |
2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-8(12)5-3-9-4-6-7(5)10-1-2-13-6/h3-4,10H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWLZCXLMXVDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673662 | |
| Record name | 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-92-6 | |
| Record name | 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis from Heterocyclic Precursors
A typical synthetic route involves:
Step 1: Formation of Intermediate Amidines or Aminopyridines
Starting from pyridine derivatives, amidine hydrochlorides can be prepared, which serve as key intermediates for subsequent cyclization.
Step 2: Cyclization to Form the Oxazine Ring
Using bases such as triethylamine in aprotic solvents like tetrahydrofuran (THF), the amidine intermediate undergoes intramolecular nucleophilic attack to close the oxazine ring, yielding the bicyclic 2,3-dihydro-pyrido-oxazine core.
Step 3: Introduction of the Carboxylic Acid Group
Functionalization at the 8-position is achieved by oxidation or substitution reactions, converting suitable precursors into the carboxylic acid functionality.
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Cyclization | Amidines, Et₃N, THF, 48 h | 65–75 | ≥95 | Base-mediated intramolecular ring closure |
| Carboxylation | Oxidizing agents (e.g., KMnO₄) | 60–70 | ≥90 | Controlled oxidation to acid |
Alternative Cyclization via Mannich-Type Reactions
Another reported method involves a Mannich reaction where:
- A primary amine, formaldehyde, and an appropriate pyridine derivative react under acidic or neutral conditions.
- This leads to cyclization forming the 1,4-oxazine ring fused to the pyridine system.
- Subsequent oxidation or hydrolysis steps introduce the carboxylic acid group.
This method is advantageous for its straightforward approach and potential scalability.
- Solvent Selection: Aprotic solvents such as THF or dioxane are preferred for cyclization steps due to their ability to dissolve reactants and facilitate nucleophilic attack.
- Temperature Control: Reflux conditions (~100–110°C) are often employed to drive cyclization and substitution reactions to completion.
- Catalysts and Additives: Use of bases like triethylamine or catalytic amounts of phosphorus oxychloride (POCl₃) can enhance chlorination or substitution steps, improving yields.
- Reaction Time: Extended reaction times (24–72 hours) may be necessary to ensure complete conversion, especially in cyclization.
- NMR Spectroscopy: ^1H and ^13C NMR confirm the formation of the bicyclic structure and the presence of the carboxylic acid group.
- Mass Spectrometry (LC-MS): Confirms molecular weight and purity.
- X-ray Crystallography: Used for definitive structural confirmation, showing monoclinic crystals with specific unit cell parameters for related derivatives.
- HPLC: Monitors purity and identifies impurities or side products.
| Parameter | Typical Value/Condition | Reference Notes |
|---|---|---|
| Molecular Formula | C8H8N2O3 | Confirmed by elemental analysis |
| Molecular Weight | 180.16 g/mol | Verified by mass spectrometry |
| Cyclization Yield | 65–75% | Base-mediated amidine cyclization |
| Carboxylation Yield | 60–70% | Oxidation with KMnO4 or CrO3 |
| Purity after purification | ≥95% | Assessed by HPLC and NMR |
| Reaction Time | 48–72 hours | Depends on step and conditions |
| Optimal Solvent | THF, dioxane | For solubility and reaction kinetics |
| Temperature | 25–110°C (ambient to reflux) | Step-dependent |
The preparation of 2,3-Dihydro-1H-pyrido[3,4-b]oxazine-8-carboxylic acid is achieved through well-established multi-step synthetic routes involving condensation and cyclization reactions starting from heterocyclic precursors. Key factors influencing successful synthesis include choice of reagents, solvents, temperature, and reaction time. Analytical techniques such as NMR, LC-MS, and crystallography are essential for confirming structure and purity. Optimization of these parameters leads to reproducible yields and high-purity products suitable for further research applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrido[3,4-b][1,4]oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrido[3,4-b][1,4]oxazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that derivatives of pyrido[3,4-b][1,4]oxazine compounds exhibit antimicrobial properties. Specifically, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
-
Anticancer Properties :
- The compound has shown promise in preclinical studies as an anticancer agent. Its structure allows it to interact with biological targets involved in cancer cell proliferation and survival. For instance, some derivatives have been tested for their ability to induce apoptosis in cancer cells.
Material Science Applications
-
Polymer Chemistry :
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid can be utilized as a monomer in the synthesis of novel polymers. These polymers can possess unique thermal and mechanical properties due to the rigid structure of the oxazine ring.
-
Coatings and Adhesives :
- The compound's chemical reactivity allows it to be incorporated into coatings and adhesives that require enhanced durability and resistance to environmental factors. Its application in this area is still under exploration but shows significant potential.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrido[3,4-b][1,4]oxazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as lead compounds for drug development.
Case Study 2: Anticancer Activity
In vitro studies conducted on cancer cell lines revealed that specific derivatives of this compound induced significant apoptosis at low concentrations. These findings were corroborated by flow cytometry and Western blot analysis showing upregulation of pro-apoptotic markers.
Comparison with Related Compounds
| Compound Name | Structure Type | Notable Property |
|---|---|---|
| This compound | Oxazine | Antimicrobial and anticancer activity |
| Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one | Oxazine | Antibacterial properties |
| Imidazole Derivatives | Heterocyclic | Broad biological activities |
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Pyrido-Oxazine Derivatives
Pyrido-oxazine derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid with structurally related compounds:
Structural and Functional Group Variations
Key Differences in Reactivity and Solubility
- Polarity : The carboxylic acid derivative exhibits higher aqueous solubility compared to the carbonitrile and carbaldehyde analogs, making it preferable for biological assays .
- Stability : The aldehyde group in 1203499-38-0 is prone to oxidation, necessitating inert storage conditions, whereas the carbonitrile (1228666-02-1) is more stable under ambient conditions .
Market Availability and Usage
- The carboxylic acid and carbonitrile derivatives are widely marketed by suppliers like Aladdin, Combi-Blocks, and EOS Med Chem, reflecting their demand in drug discovery .
- Parent pyrido-oxazines (e.g., 20348-23-6) are less commercially prevalent but serve as critical intermediates in academic synthesis .
Biological Activity
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 194.19 g/mol. Its structure consists of a pyrido[3,4-b][1,4]oxazine ring system that contributes to its unique chemical reactivity and biological activity.
Anticancer Properties
Recent studies have indicated that compounds related to the pyrido[3,4-b][1,4]oxazine framework exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell metabolism and survival. For example, some derivatives have shown inhibition of thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cancer cells .
-
Case Studies :
- A study demonstrated that certain pyrido[3,4-b][1,4]oxazine derivatives exhibited cytotoxic effects against breast cancer cell lines (NCI/ADR-RES) at concentrations lower than traditional chemotherapeutics .
- Another investigation found that these compounds could induce apoptosis through the activation of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of pyrido[3,4-b][1,4]oxazine derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis.
- Mechanism : The neuroprotective activity is hypothesized to involve the modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses.
Data Table: Biological Activities of Pyrido[3,4-b][1,4]oxazine Derivatives
| Compound Name | Activity Type | Target Enzyme/Pathway | IC50 (µM) | References |
|---|---|---|---|---|
| Compound A | Anticancer | TrxR | 5.0 | |
| Compound B | Neuroprotective | NRF2 | 10.0 | |
| Compound C | Anticancer | NQO1 | 8.0 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions including cyclization processes. Various synthetic routes have been explored to enhance yield and functionalization potential.
Synthetic Methods
- Cyclization Reactions : Utilizing starting materials such as isocyanides and amines to form the oxazine ring.
- Functionalization : Post-synthetic modifications allow for the introduction of various substituents that can enhance biological activity.
Q & A
Q. Basic Research Focus
- HPLC-UV/HRMS : Quantify purity and identify degradation products (e.g., decarboxylation or ring-opening byproducts).
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry, particularly for distinguishing between pyrido[3,4-b]oxazine and pyrido[3,4-d]pyrimidinone scaffolds .
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .
How do structural modifications at the 8-carboxylic acid position influence bioactivity?
Advanced Research Focus
Substitutions at the 8-position modulate solubility and target engagement. For example:
- Esterification : Methyl or ethyl esters improve cell permeability but require hydrolysis for activity, complicating SAR interpretations .
- Amide Derivatives : Conjugation with piperazine or nitroso-piperazine groups enhances binding to bacterial DNA gyrase, as seen in fluoroquinolone analogs . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities before synthesis .
What strategies mitigate reproducibility issues in scaled-up syntheses of this compound?
Q. Advanced Research Focus
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability.
- DoE (Design of Experiments) : Optimize parameters like pH, stoichiometry, and mixing efficiency using factorial designs.
- Impurity Tracking : Cross-reference synthetic byproducts with pharmacopeial impurity databases (e.g., EP or USP standards) to identify critical quality attributes .
How can researchers validate the mechanism of action for this compound in antimicrobial studies?
Q. Advanced Research Focus
- Enzymatic Assays : Test inhibition of DNA gyrase or topoisomerase IV using purified enzymes and supercoiled plasmid substrates.
- Resistant Mutant Analysis : Compare MIC values against wild-type and mutant bacterial strains (e.g., E. coli with GyrA mutations) to confirm target specificity .
- Metabolomic Profiling : Use LC-MS/MS to monitor intracellular accumulation and metabolic stability in bacterial models.
What computational tools are recommended for predicting the physicochemical properties of this compound?
Q. Basic Research Focus
- LogP/D Solubility : Utilize SwissADME or ACD/Labs to estimate lipophilicity and aqueous solubility.
- pKa Prediction : Employ MarvinSketch or SPARC calculators to determine ionization states at physiological pH.
- ADMET Profiling : Apply QikProp or ADMET Predictor to assess permeability, metabolic stability, and toxicity risks.
How should researchers design control experiments to differentiate between on-target and off-target effects?
Q. Advanced Research Focus
- Gene Knockdown/Overexpression : Use CRISPR-Cas9 or RNAi to modulate putative targets (e.g., bacterial gyrase) and correlate with compound efficacy.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm direct interactions.
- Negative Controls : Include structurally related but inactive analogs (e.g., des-fluoro or methyl-substituted derivatives) to rule out nonspecific effects .
What are the best practices for storing and handling this compound to ensure stability?
Q. Basic Research Focus
- Storage Conditions : Store at −20°C under inert gas (argon or nitrogen) to prevent oxidation of the oxazine ring.
- Lyophilization : For long-term stability, lyophilize as a sodium or potassium salt.
- Light Sensitivity : Protect from UV exposure by using amber vials, as nitroso-piperazine derivatives are prone to photodegradation .
How can researchers reconcile conflicting data in cytotoxicity assays across cell lines?
Q. Advanced Research Focus
- Cell Line Authentication : Verify STR profiles to rule out cross-contamination.
- Microenvironment Mimicry : Use 3D spheroid models or co-cultures with fibroblasts to better replicate in vivo conditions.
- CYP450 Inhibition Screening : Test for cytochrome P450 interactions that may alter metabolic activation in specific cell types .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
